2-[[4-Chloro-3-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Description
2-[[4-Chloro-3-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a chloro substituent, and a cyclohexenone core, making it a subject of interest in various fields of chemical research and industrial applications.
Properties
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO2/c1-15(2)6-13(22)10(14(23)7-15)8-21-9-3-4-12(17)11(5-9)16(18,19)20/h3-5,8,22H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWVDGCGCYYDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2)Cl)C(F)(F)F)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Chloro-3-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with a suitable aldehyde to form the imine intermediate. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[[4-Chloro-3-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-[[4-Chloro-3-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 2-[[4-Chloro-3-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl and chloro groups enhance the compound’s binding affinity and specificity, while the cyclohexenone core provides structural stability. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, 2-[[4-Chloro-3-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one stands out due to its unique combination of functional groups and structural features. The presence of both trifluoromethyl and chloro substituents, along with the cyclohexenone core, imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
